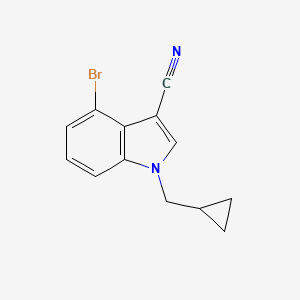
4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4th position, a cyclopropylmethyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 1-cyclopropylmethyl-1H-indole-3-carbonitrile using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions: 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine would yield an amino-indole derivative, while oxidation might produce an indole-3-carboxylic acid derivative.
科学的研究の応用
4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The indole ring system can interact with various biological receptors, potentially modulating their activity. The bromine and carbonitrile groups may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
1-Cyclopropylmethyl-1H-indole-3-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Chloro-1-cyclopropylmethyl-1H-indole-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
4-Bromo-1-methyl-1H-indole-3-carbonitrile: Similar but with a methyl group instead of a cyclopropylmethyl group, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is unique due to the combination of its substituents, which can influence its chemical reactivity and biological interactions. The presence of the bromine atom allows for specific substitution reactions, while the cyclopropylmethyl group can affect the compound’s steric properties and overall stability.
特性
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-11-2-1-3-12-13(11)10(6-15)8-16(12)7-9-4-5-9/h1-3,8-9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXXQLFIZRRNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C2C=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














